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Compound of Interest

Compound Name: Ethyl dibutylphosphinite

Cat. No.: B15469441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl
diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as
a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This
document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

Ethyl diphenylphosphinite, with the linear formula (CeHs)2POC:zHs, is a liquid at room
temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.[1] Its
molecular weight is 230.24 g/mol .[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
compounds. For Ethyl diphenylphosphinite, *H, 13C, and 3P NMR are particularly informative.

Table 1: *H NMR Spectroscopic Data for Ethyl Diphenylphosphinite
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
) 10H, Aromatic protons
76-72 Multiplet
(CeH5s)
JHH)=7,J(PH) = 2H, Methylene
3.95 Doublet of quartets
10 protons (-OCH2CHs)
] 3H, Methyl protons (-
1.30 Triplet JHH) =7

OCH2CHs)

Solvent: CDClI3

Table 2: Predicted 13C NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift (8) ppm Assighment
~140 C (ipso, P-C)
~130 C (ortho)
~128 C (meta)
~129 C (para)

~61 -OCH:

~16 -CHs

Note: These are predicted values and may differ

from experimental results.

Table 3: Predicted 3P NMR Spectroscopic Data for Ethyl Diphenylphosphinite
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Chemical Shift (8) ppm Assighment

~115 P

Note: This is a predicted value referenced to
85% HsPO4 and may differ from experimental

results.

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for
the P-O-C linkage and the phenyl groups.

Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite

Wavenumber (cm—?) Intensity Assignment

3070 - 3010 Medium C-H stretching (aromatic)
2980 - 2850 Medium C-H stretching (aliphatic)
1590, 1480, 1435 Medium to Strong C=C stretching (aromatic ring)
1070 - 1020 Strong P-O-C stretching (asymmetric)

C-H out-of-plane bending
740 - 690 Strong .
(monosubstituted benzene)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite
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miz Relative Intensity Assighment

230 High [M]* (Molecular ion)
202 Moderate [M - C2H4]*

185 High [(CeHs)2P]*

154 Moderate [C12H10]* (Biphenyl)
77 Moderate [CeHs]+

Note: These are predicted
fragmentation patterns and
may differ from experimental

results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride
with ethanol in the presence of a base like pyridine. The product is typically purified by
Kugelrohr distillation.

o Sample Preparation: A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) in a 5 mm NMR tube.

e 'H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 30°
pulse width, a relaxation delay of 1 second, and 16 scans.

e 13C NMR: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled
spectrum is obtained with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 31p NMR: The spectrum is acquired at 162 MHz with proton decoupling. A 30° pulse width
and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external
standard of 85% H3POa.
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A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl)
plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm~1. A background spectrum of the clean NaCl
plates is recorded and subtracted from the sample spectrum.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small
amount of the sample is introduced into the ion source, which is maintained at a temperature of
200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole
mass analyzer.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl
diphenylphosphinite.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl
diphenylphosphinite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Data of Ethyl Diphenylphosphinite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15469441#spectroscopic-data-nmr-ir-ms-of-ethyl-
diphenylphosphinite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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